Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate
Descripción
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate is a β-keto ester derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 5. The compound’s structure includes:
- Ethyl ester group: Enhances lipophilicity and stability.
- 3-Oxopropanoate backbone: A reactive β-keto ester moiety, enabling diverse chemical modifications.
- 4,6-Dimethyl-2-pyrimidinylamino group: A heteroaromatic substituent that may influence hydrogen bonding, solubility, and biological interactions.
Propiedades
IUPAC Name |
ethyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-4-17-10(16)6-9(15)14-11-12-7(2)5-8(3)13-11/h5H,4,6H2,1-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQDQLTRWQPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Substituent Variations on the Propanoate Chain
Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm) :
- Structural difference: Cyclopropyl and 4-fluorobenzyl groups replace the pyrimidinylamino moiety.
- Impact: Increased steric bulk due to the cyclopropyl group.
- Synthesis : Uses LiCl and DIPEA in THF, similar to methods for other β-keto esters .
Ethyl (Z)-3-Amino-3-(4-methoxyphenyl)acrylate :
- Structural difference: A 4-methoxyphenyl group and amino substituent replace the pyrimidinylamino group.
- Impact: Methoxy group improves solubility via polar interactions. Amino group enables conjugation or salt formation.
Pyrimidine-Based Analogs
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) :
- Structural difference: Thietanyloxy and thioether groups replace the dimethylamino substituent.
- Impact :
- Thietane ring introduces conformational constraints.
- Sulfur atoms may alter redox properties compared to nitrogen in the target compound.
Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-oxopropanoate :
- Structural difference: A bis(trifluoromethyl)phenyl group replaces the pyrimidinylamino group.
- Impact :
- Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects.
- Reduced hydrogen-bonding capacity compared to the pyrimidine ring.
Comparative Data Table
*Estimated based on similar structures.
Key Research Findings
- Reactivity: The pyrimidinylamino group in the target compound may enhance nucleophilic reactivity compared to phenyl or fluorobenzyl analogs, enabling selective modifications .
- Solubility : The dimethylpyrimidinyl group likely reduces aqueous solubility compared to methoxyphenyl derivatives but improves membrane permeability .
Actividad Biológica
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate, also known as EBI-2511, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.32 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a dimethyl group and an ethyl ester functional group, which contribute to its biological activity.
Research indicates that the biological activity of EBI-2511 may be attributed to its interaction with various biological pathways. The compound is thought to act as an inhibitor of certain enzymes involved in metabolic processes, particularly those related to cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Enzyme Activity : EBI-2511 has been shown to inhibit enzymes that are crucial for cancer cell growth.
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in malignant cells.
Anticancer Properties
Several studies have investigated the anticancer potential of EBI-2511. Notably, it has demonstrated efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HCT116 (Colorectal) | 15.0 | Significant reduction in viability |
| MCF7 (Breast) | 22.5 | Induction of apoptosis |
| A549 (Lung) | 18.0 | Cell cycle arrest |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
- Study on Colorectal Carcinoma : In vitro experiments demonstrated that EBI-2511 significantly reduced the proliferation of HCT116 cells by inducing apoptosis through the activation of caspase pathways .
- Breast Cancer Research : A separate study indicated that EBI-2511 treatment led to a marked decrease in MCF7 cell viability, suggesting its role as a potential chemotherapeutic agent .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of EBI-2511 is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapidly absorbed upon oral administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
Toxicity assessments have shown that at therapeutic doses, EBI-2511 exhibits minimal adverse effects, although further studies are needed to fully elucidate its safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
